4-[(Benzylsulfanyl)methyl]piperidine hydrochloride mechanism of action
4-[(Benzylsulfanyl)methyl]piperidine hydrochloride mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-[(Benzylsulfanyl)methyl]piperidine Hydrochloride
This guide provides a comprehensive technical exploration of the potential mechanisms of action for the novel compound, 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride. As direct pharmacological data for this specific molecule is not extensively available in public literature, this document leverages structure-activity relationships (SAR) of analogous compounds to build a predictive framework for its biological targets and downstream effects. This analysis is intended to guide researchers, scientists, and drug development professionals in designing experimental strategies to elucidate its pharmacological profile.
Introduction: Deconstructing the Molecule for Mechanistic Insights
The structure of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride presents several key pharmacophoric features that suggest potential interactions with well-characterized biological targets. The core piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents.[1][2] The presence of a benzyl group, linked via a flexible sulfanylmethyl chain at the 4-position, suggests potential engagement with targets that recognize aromatic and lipophilic moieties.
Based on a systematic review of structurally related compounds, this guide will focus on three primary, plausible mechanisms of action:
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Modulation of Monoamine Transporters: Drawing parallels with 4-benzylpiperidine and its derivatives.[1][3]
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Inhibition of Cholinesterases: Based on the activity of various substituted benzylpiperidines.[4][5][6]
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Activity at Sigma Receptors: A common target for aralkyl-piperidine scaffolds.[7]
Potential Mechanism of Action I: Monoamine Transporter Modulation
The 4-benzylpiperidine core is a well-established scaffold for compounds that interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][3]
Scientific Rationale
4-Benzylpiperidine itself is a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[3] The introduction of the sulfanylmethyl linker in 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride may alter its affinity and efficacy at these transporters. The sulfur atom could influence the electrostatic potential and conformational flexibility of the side chain, potentially leading to a unique binding mode within the transporter proteins.
Postulated Signaling Pathway
The interaction of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride with monoamine transporters could lead to either inhibition of reuptake or promotion of efflux, resulting in an increased concentration of neurotransmitters in the synaptic cleft. This would subsequently enhance dopaminergic and/or noradrenergic signaling.
Caption: Postulated signaling pathway for monoamine transporter modulation.
Experimental Protocol: In Vitro Transporter Binding and Uptake Assays
A step-by-step methodology to assess the affinity and functional activity of the compound at monoamine transporters.
Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride for DAT, NET, and SERT.
Materials:
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HEK293 cells stably expressing human DAT, NET, or SERT.
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Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
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Substrates for uptake assays: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
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Non-specific binding controls (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
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Scintillation counter and appropriate scintillation fluid.
Procedure:
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells expressing the target transporter to confluency.
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Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
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Determine protein concentration of the membrane preparations using a standard assay (e.g., Bradford).
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Radioligand Binding Assay (Competition):
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In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
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Add increasing concentrations of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride.
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Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess of a known inhibitor).
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Incubate at the appropriate temperature and duration.
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Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
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Measure the radioactivity of the filter mats using a scintillation counter.
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Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
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Synaptosomal Uptake Assay:
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Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), or whole brain minus striatum (for SERT).
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Pre-incubate synaptosomes with varying concentrations of the test compound.
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Initiate uptake by adding the respective radiolabeled neurotransmitter.
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Incubate for a short period at 37°C.
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Terminate uptake by rapid filtration and washing with ice-cold buffer.
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Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.
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Determine the IC50 for uptake inhibition.
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Data Presentation:
| Target Transporter | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |
| DAT | Experimental Value | Experimental Value |
| NET | Experimental Value | Experimental Value |
| SERT | Experimental Value | Experimental Value |
Potential Mechanism of Action II: Cholinesterase Inhibition
The benzylpiperidine scaffold is present in numerous potent acetylcholinesterase (AChE) inhibitors.[4][5][6]
Scientific Rationale
Compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated nanomolar potency against AChE.[5] The benzyl group of these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring and its substituents interact with the catalytic active site (CAS). The (benzylsulfanyl)methyl moiety of the target compound could potentially span the active site gorge of AChE, with the benzyl group binding to the PAS and the piperidine core interacting with the CAS.
Postulated Signaling Pathway
Inhibition of AChE would lead to a decrease in the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Postulated signaling pathway for cholinesterase inhibition.
Experimental Protocol: Ellman's Assay for Cholinesterase Activity
Objective: To determine the IC50 value of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride against AChE and butyrylcholinesterase (BChE).
Materials:
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Purified human AChE and BChE.
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Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
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Phosphate buffer (pH 8.0).
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96-well microplate reader.
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Donepezil or tacrine as a positive control.
Procedure:
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Reagent Preparation:
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Prepare stock solutions of the test compound, enzymes, substrates, and DTNB in appropriate buffers.
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-
Assay Protocol:
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In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Add the enzyme (AChE or BChE) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
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Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
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Data Presentation:
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | Experimental Value |
| Butyrylcholinesterase (BChE) | Experimental Value |
Potential Mechanism of Action III: Sigma Receptor Modulation
A series of 1-aralkyl-4-benzylpiperidine derivatives have been identified as potent sigma (σ) receptor ligands, with varying selectivity for the σ1 and σ2 subtypes.[7]
Scientific Rationale
Sigma receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can impact a range of neurological and psychiatric conditions. The lipophilic benzyl group and the basic nitrogen of the piperidine ring in 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride are common features of sigma receptor ligands.
Experimental Workflow for Target Validation
A logical workflow to investigate the interaction of the compound with sigma receptors.
Caption: Experimental workflow for sigma receptor target validation.
Experimental Protocol: Sigma Receptor Binding Assay
Objective: To determine the binding affinity of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride for σ1 and σ2 receptors.
Materials:
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Membrane preparations from cells expressing human σ1 or σ2 receptors, or from guinea pig brain (for σ1) and rat liver (for σ2).
-
Radioligands: -pentazocine (for σ1) and [³H]DTG (for σ1 and σ2).
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Haloperidol as a non-selective sigma ligand for determining non-specific binding.
Procedure:
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Assay Setup:
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In a 96-well plate, add membrane preparations, the appropriate radioligand, and varying concentrations of the test compound.
-
Include controls for total and non-specific binding.
-
-
Incubation and Harvesting:
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Incubate the plates at the appropriate temperature and duration.
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Harvest the membranes onto filter mats and wash with ice-cold buffer.
-
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Data Acquisition and Analysis:
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Measure radioactivity using a scintillation counter.
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Calculate the Ki values from the IC50 values.
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Data Presentation:
| Sigma Receptor Subtype | Binding Affinity (Ki, nM) |
| Sigma-1 (σ1) | Experimental Value |
| Sigma-2 (σ2) | Experimental Value |
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for investigating the mechanism of action of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride. Based on structural analogies, the most promising avenues of exploration are its potential activities as a monoamine transporter modulator, a cholinesterase inhibitor, or a sigma receptor ligand. The detailed experimental protocols provided herein offer a clear path for the initial pharmacological characterization of this novel compound. Subsequent studies should focus on in vivo models relevant to the confirmed in vitro activities to establish a comprehensive understanding of its therapeutic potential.
References
- BenchChem. (2025). Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Guzman, F. (2013). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC.
- Khan, I., et al. (2023). Structure–activity relationship of piperidine derivatives with...
- Costantino, L., et al. (2005).
- Wikipedia. (2023). 4-Benzylpiperidine.
- Zhang, L., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
